1-(Azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
1-(Azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features both azetidine and pyridine rings. These structures are significant in medicinal chemistry due to their potential biological activities and applications in drug development. The azetidine ring, in particular, is known for its presence in various pharmacologically active molecules .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8-2-1-6(9(13)14)5-11(8)7-3-10-4-7/h1-2,5,7,10H,3-4H2,(H,13,14) |
InChI Key |
SODIMMGUTJZSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the construction of the pyridine ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The azetidine and pyridine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups such as halides or amines .
Scientific Research Applications
1-(Azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacologically active azetidine and pyridine rings.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the compound’s binding affinity and selectivity towards its targets. The pyridine ring may participate in hydrogen bonding and π-π interactions, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with similar structural features but different biological activities.
Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the azetidine moiety.
Azetidin-3-one derivatives: Compounds with the azetidine ring but different functional groups
Uniqueness
1-(Azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to the combination of azetidine and pyridine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
